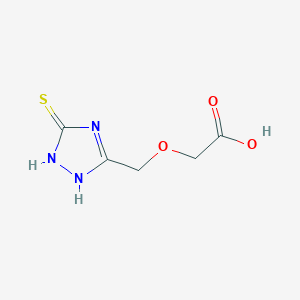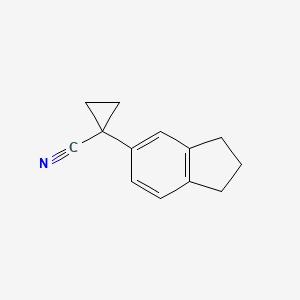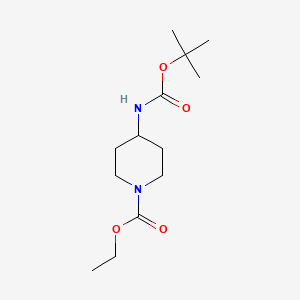
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid is a compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
The synthesis of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a 1,2,4-triazole derivative with a suitable acetic acid derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria, leading to their death .
Comparison with Similar Compounds
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Although structurally different, indole derivatives also show significant biological activities and are used in similar applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
61320-87-4 |
|---|---|
Molecular Formula |
C5H7N3O3S |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
2-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methoxy]acetic acid |
InChI |
InChI=1S/C5H7N3O3S/c9-4(10)2-11-1-3-6-5(12)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,12) |
InChI Key |
YSKVPZRTMMEEAV-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=S)NN1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Imidazo[1,2-a]pyridine-3-acetaldehyde,2-methyl-](/img/structure/B8680032.png)





![Methyl 3-{[(1-ethoxyethylidene)amino]oxy}propanoate](/img/structure/B8680074.png)

